Methyl 5-amino-2-(dimethylamino)benzoate
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Overview
Description
Methyl 5-amino-2-(dimethylamino)benzoate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzoic acid and contains both amino and dimethylamino functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-(dimethylamino)benzoate typically involves the esterification of 5-amino-2-(dimethylamino)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 5-amino-2-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-(dimethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(dimethylamino)benzoate
- Methyl 4-amino-2-(dimethylamino)benzoate
- Methyl 3-amino-2-(dimethylamino)benzoate
Uniqueness
Methyl 5-amino-2-(dimethylamino)benzoate is unique due to the specific positioning of the amino and dimethylamino groups on the aromatic ring. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 5-amino-2-(dimethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKRORJSPIKUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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